![molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1](/img/structure/B131391.png)
4-Chloro-6-iodoquinazoline
Overview
Description
4-Chloro-6-iodoquinazoline is a biochemical reagent . It is an intermediate in the synthesis of Lapatinib , a drug used in cancer treatment .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-iodoquinazoline is C8H4ClIN2 . The molecular weight is 290.49 .Physical And Chemical Properties Analysis
4-Chloro-6-iodoquinazoline is a solid . The melting point ranges from 175.0 to 179.0 °C .Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
4-Chloro-6-iodoquinazoline is a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions . It can also be used in carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Synthesis of Novel Polysubstituted Derivatives
Halogenated quinazolinones and quinazolines, including 4-Chloro-6-iodoquinazoline, can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Synthesis of Lapatinib
4-Chloro-6-iodoquinazoline is an intermediate in the synthesis of Lapatinib . Lapatinib is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .
Synthesis of Ghrelin Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which are prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors, are found to be ghrelin receptor antagonists .
Synthesis of Vasopressin V1b Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which are prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors, are found to be vasopressin V1b receptor antagonists .
Synthesis of Aurora A Inhibitors
The 6-alkynylated 4-aminoquinazolines, which are synthesized using 4-Chloro-6-iodoquinazoline, serve as selective inhibitors of Aurora A .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-6-iodoquinazoline is an intermediate in the synthesis of Lapatinib , a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The primary targets of this compound are therefore likely to be tyrosine kinases, which play a crucial role in cell signaling and growth.
Action Environment
The action, efficacy, and stability of 4-Chloro-6-iodoquinazoline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or ions, can also impact its interaction with its target .
properties
IUPAC Name |
4-chloro-6-iodoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAIUOPDSRAOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457722 | |
Record name | 4-Chloro-6-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodoquinazoline | |
CAS RN |
98556-31-1 | |
Record name | 4-Chloro-6-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-iodoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the reactivity of 4-chloro-6-iodoquinazoline in palladium-catalyzed cross-coupling reactions?
A: The research demonstrates that 4-chloro-6-iodoquinazoline exhibits preferential reactivity at the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura reactions []. This selectivity is attributed to the intrinsically higher reactivity of the Csp2-I bond compared to the C-Cl bond. This finding contrasts with previous observations in chloro-bromo substituted quinazolines, where the C-Cl bond is usually more reactive. This selective reactivity of 4-chloro-6-iodoquinazoline allows for the controlled and sequential introduction of various substituents at specific positions on the quinazoline ring, leading to the synthesis of novel unsymmetrical polycarbo-substituted quinazolines with potentially interesting photophysical properties [].
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